2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
2-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step processes. One common method includes the bromination of 4-chloro-7-azaindole. The reaction is carried out in dichloromethane at 0°C, followed by the addition of acetic acid and bromine. The reaction mixture is then quenched with sodium bisulfite solution and purified through column chromatography .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
2-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with strong oxidizing agents can introduce additional functional groups.
Cyclization Reactions: The pyrrolo[3,2-b]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an organolithium reagent can yield a variety of substituted pyrrolo[3,2-b]pyridines.
Scientific Research Applications
2-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Agrochemicals: The compound is used as an intermediate in the synthesis of various agrochemicals, contributing to the development of pesticides and herbicides.
Material Science:
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine derivatives, particularly in medicinal applications, involves the inhibition of specific molecular targets such as FGFRs. These receptors play a crucial role in cell proliferation and survival. By inhibiting FGFRs, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
2-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: This compound also features a pyrrolo[2,3-b]pyridine core but with different substitution patterns, leading to distinct biological activities.
Pyrrolopyrazine Derivatives: These compounds share a similar heterocyclic structure but include a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5-4(10-6)1-2-7(9)11-5/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMUTQCZLSKNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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